molecular formula C27H28O14 B15141288 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one

Cat. No.: B15141288
M. Wt: 576.5 g/mol
InChI Key: GKLSYIMLZDYQBJ-LRRIKIGNSA-N
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Description

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one backbone, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one typically involves multiple steps, starting from simpler precursors. One common synthetic route involves the condensation of a suitable phenolic compound with a chromone derivative under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and enzymatic catalysis can enhance the efficiency and sustainability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and substituted ethers or esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one is unique due to its complex structure, which includes multiple hydroxyl groups and a chromen-4-one backbone. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for scientific research .

Properties

Molecular Formula

C27H28O14

Molecular Weight

576.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,6R)-4-hydroxy-6-methyl-5-oxo-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]chromen-4-one

InChI

InChI=1S/C27H28O14/c1-8-20(33)23(36)26(41-27-24(37)22(35)19(32)9(2)39-27)25(38-8)18-14(31)7-16-17(21(18)34)13(30)6-15(40-16)10-3-4-11(28)12(29)5-10/h3-9,19,22-29,31-32,34-37H,1-2H3/t8-,9+,19+,22-,23+,24-,25+,26-,27+/m1/s1

InChI Key

GKLSYIMLZDYQBJ-LRRIKIGNSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C(=O)[C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(=O)C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)C)O)O)O)O

Origin of Product

United States

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